molecular formula C20H26ClNO4 B600973 Labetalol Impurity B HCl (Mixture of Diastereomers) CAS No. 33778-93-7

Labetalol Impurity B HCl (Mixture of Diastereomers)

Numéro de catalogue: B600973
Numéro CAS: 33778-93-7
Poids moléculaire: 379.89
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Labetalol Impurity B HCl (Mixture of Diastereomers), also known as Labetalol Impurity B HCl (Mixture of Diastereomers), is a useful research compound. Its molecular formula is C20H26ClNO4 and its molecular weight is 379.89. The purity is usually > 95%.
BenchChem offers high-quality Labetalol Impurity B HCl (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Labetalol Impurity B HCl (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Labetalol is a widely used antihypertensive medication that acts as a mixed alpha and beta-adrenergic antagonist. Its impurities, particularly Labetalol Impurity B HCl, which consists of a mixture of diastereomers, can influence its pharmacological profile and safety. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of labetalol formulations.

  • Molecular Formula : C20H25NO4 • HCl
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 33778-93-7

Labetalol Impurity B HCl is characterized by its structure, which includes multiple stereoisomers that can exhibit varying biological activities. The presence of these diastereomers can affect the pharmacokinetics and pharmacodynamics of labetalol.

Pharmacological Profile

Labetalol functions primarily as an antihypertensive agent through its dual action on alpha and beta-adrenergic receptors. The activity of Labetalol Impurity B HCl may differ from that of the main compound due to its stereochemistry.

  • Alpha-1 Antagonism : Reduces peripheral vascular resistance.
  • Beta-Blockade : Decreases heart rate and myocardial contractility.

The ratio of beta to alpha blockade is approximately 3:1 after oral administration and 6.9:1 after intravenous administration . This ratio indicates that while labetalol is more effective at beta-receptor blockade, the presence of impurities may alter these dynamics.

Case Studies

  • Antihypertensive Efficacy :
    • In clinical settings, labetalol has shown superior efficacy compared to placebo and other antihypertensives in managing essential hypertension . The impact of Labetalol Impurity B HCl on blood pressure control needs further investigation to determine if it contributes positively or negatively to the overall effect.
  • Hepatic Safety :
    • Studies indicate that labetalol can cause hepatocellular injury, which may be exacerbated by impurities like Labetalol Impurity B HCl. Monitoring liver function tests in patients receiving labetalol is recommended due to reports of hepatic necrosis associated with its use .
  • Cardiovascular Effects :
    • In patients with low cardiac indices, labetalol administration has led to significant declines in cardiac output, suggesting that impurities might influence cardiovascular responses differently than the main compound .

Data Tables

PropertyLabetalolLabetalol Impurity B HCl
Molecular FormulaC19H24N2O3 • HClC20H25NO4 • HCl
Molecular Weight364.87 g/mol343.4 g/mol
Alpha Blockade Ratio1:3TBD
Beta Blockade Ratio1:7TBD
Hepatic Injury ReportsYesTBD
Antihypertensive EfficacyHighTBD

Propriétés

IUPAC Name

methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4.ClH/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2;/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWTVSJZJXZZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.